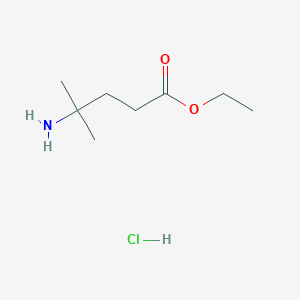

4-Amino-4-methylpentanoic acid ethyl ester hydrochloride

Description

Historical Context and Discovery

The development of amino acid esters traces its origins to the pioneering work of Hermann Emil Fischer in the late nineteenth and early twentieth centuries. Fischer's groundbreaking contributions to amino acid chemistry established the foundation for understanding these crucial biological building blocks. His systematic approach to amino acid synthesis and characterization, which earned him the 1902 Nobel Prize in Chemistry, included the preparation of esters of several amino acids and the condensation of two amino acid units, laying the groundwork for peptide chemistry.

The historical progression of amino acid discovery reveals a methodical expansion of chemical knowledge throughout the 1800s. The first amino acids were identified in the early nineteenth century, with asparagine being discovered in 1806 by French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet. This discovery marked the beginning of systematic amino acid research, followed by the identification of cystine in 1810 and glycine and leucine in 1820. The term "amino acid" itself entered the English language in 1898, while the German equivalent "Aminosäure" was used earlier, reflecting the international nature of these chemical investigations.

The evolution toward more complex amino acid derivatives, including quaternary amino acids like 4-amino-4-methylpentanoic acid ethyl ester hydrochloride, represents a natural progression from these early discoveries. The development of esterification techniques for amino acids became particularly important as chemists recognized the enhanced stability and synthetic utility that ester derivatives provided. Modern synthetic approaches to amino acid esters have been refined through decades of methodological advancement, incorporating both traditional chemical synthesis and contemporary biocatalytic methods.

Significance in Organic Chemistry

The significance of amino acid esters in organic chemistry extends far beyond their role as simple derivatives of natural amino acids. These compounds serve as versatile building blocks for the synthesis of noncanonical amino acids, which are increasingly important in developing small-molecule therapeutics, biologics, and chemical biology tools. The ethyl ester functionality provides enhanced lipophilicity compared to the free acid form, facilitating membrane permeability and improving bioavailability in various applications.

Contemporary research has demonstrated the utility of amino acid esters in sophisticated synthetic transformations. Biocatalytic synthesis methods have emerged as particularly powerful approaches for accessing alpha-amino esters through nitrene carbon-hydrogen insertion reactions. These methods offer enantioselective pathways to amino acid derivatives that would be challenging to achieve through traditional chemical synthesis. The development of highly stable protoglobin nitrene transferases has enabled the catalytic amination of carboxylic acid esters under ambient conditions, representing a significant advancement in the field.

The synthetic versatility of amino acid esters is further demonstrated through their application in peptide synthesis methodologies. Historical patent literature documents the use of compounds such as leucine ethyl ester and glycine ethyl ester as key components in peptide coupling reactions. These applications highlight the fundamental role that amino acid esters play in constructing more complex molecular architectures through systematic chemical transformations.

Microwave-assisted esterification techniques have revolutionized the preparation of amino acid esters, offering enhanced efficiency and yield compared to conventional heating methods. Research into the esterification of leucine with various alcohols has shown that microwave irradiation can achieve significantly higher yields in shorter reaction times. These technological advances have made amino acid ester synthesis more practical for both research and industrial applications, contributing to their growing importance in synthetic organic chemistry.

Classification within Amino Acid Ester Derivatives

4-Amino-4-methylpentanoic acid ethyl ester hydrochloride belongs to the broader category of branched-chain amino acid derivatives, sharing structural similarities with leucine-based compounds while possessing unique quaternary amino acid characteristics. The compound can be classified as a gamma-amino acid derivative, distinguished by the positioning of the amino group at the fourth carbon of the pentanoic acid backbone.

Within the systematic classification of amino acid esters, this compound represents a member of the quaternary amino acid ester family. Unlike proteinogenic amino acids such as leucine, which features an amino group at the alpha position (carbon-2), quaternary amino acids have their amino functionality at non-alpha positions, creating distinct chemical and biological properties. The presence of both amino and methyl substituents at the fourth carbon creates a quaternary center, significantly influencing the compound's conformational behavior and reactivity patterns.

Properties

IUPAC Name |

ethyl 4-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-11-7(10)5-6-8(2,3)9;/h4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETOXOBCZNGVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reflux Method

One of the most common approaches involves refluxing the amino acid with ethanol and hydrochloric acid:

- Reactants: 4-Amino-4-methylpentanoic acid, ethanol, concentrated HCl

- Temperature: 75-85°C

- Duration: 4-6 hours

- Solvent: Excess ethanol

- Catalyst: HCl (acts both as catalyst and source of the hydrochloride counterion)

The reaction proceeds through nucleophilic attack of the ethanol on the carboxylic acid group, with the acid catalyst facilitating the process by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack.

Fischer Esterification

This classical method is particularly suitable for laboratory-scale synthesis:

- Dissolve 4-Amino-4-methylpentanoic acid in anhydrous ethanol

- Add concentrated HCl dropwise (1.2 equivalents)

- Reflux the mixture for 8-12 hours

- Cool to room temperature

- Concentrate under reduced pressure

- Recrystallize from appropriate solvent system (typically ethanol/diethyl ether)

Yield: Typically 75-85% after purification

Advanced Synthetic Approaches

Trimethylsilyl Chloride Method

The use of trimethylchlorosilane (TMSCl) with methanol has proven to be an efficient method for preparing amino acid esters under milder conditions:

- Reactants: 4-Amino-4-methylpentanoic acid, ethanol, TMSCl

- Temperature: 25-40°C

- Duration: 2-4 hours

- Molar ratios: 1:5:1.5 (amino acid:ethanol:TMSCl)

This method offers several advantages including milder reaction conditions, shorter reaction times, and generally higher yields compared to conventional Fischer esterification.

Thionyl Chloride Activation

Another efficient approach involves the formation of an acid chloride intermediate:

- Cool 4-Amino-4-methylpentanoic acid in anhydrous ethanol to 0-5°C

- Add thionyl chloride dropwise (1.2-1.5 equivalents)

- Allow the mixture to warm to room temperature

- Stir for 2-3 hours

- Heat at 50-60°C for an additional 1-2 hours

- Remove excess reagents under reduced pressure

- Precipitate the product with diethyl ether

Yield: 80-90% of crystalline product

Industrial Production Methods

For large-scale production, several modifications to laboratory methods are employed to enhance efficiency, safety, and cost-effectiveness.

Continuous Flow Processes

Industrial settings often utilize continuous flow reactors for the esterification process:

- Improved heat transfer

- Better control of reaction parameters

- Reduced reaction times

- Enhanced safety profile

- Scalability

- Flow rate: 5-10 mL/min

- Residence time: 30-60 minutes

- Temperature: 60-70°C

- Pressure: 2-5 bar

- Catalyst: Solid-supported acid catalysts or HCl

Comparison of Industrial Production Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Batch Reflux | HCl | 75-85 | 4-6 | 75-85 | Simple setup, established protocol | Longer reaction times, lower atom economy |

| Continuous Flow | HCl or solid acid | 60-70 | 0.5-1 | 85-92 | Faster, better heat control, scalable | Higher initial equipment cost |

| TMSCl Method | TMSCl | 25-40 | 2-4 | 88-95 | Milder conditions, higher yields | More expensive reagents |

| Thionyl Chloride | SOCl₂ | 0-60 | 3-5 | 80-90 | Good yields, reliable | Corrosive reagents, more waste |

Purification Techniques

The crude 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride typically requires purification to meet analytical standards.

Recrystallization

- Ethanol/diethyl ether

- Isopropanol/hexane

- Methanol/ethyl acetate

- Dissolve crude product in minimum volume of hot primary solvent

- Filter hot solution to remove insoluble impurities

- Cool solution slowly to room temperature

- Further cool in ice bath to maximize crystallization

- Collect crystals by filtration

- Wash with cold anti-solvent

- Dry under vacuum at 40-50°C

Chromatographic Purification

For higher purity requirements, particularly in pharmaceutical applications:

- Stationary phase: Silica gel

- Mobile phase: Gradient of dichloromethane/methanol or ethyl acetate/hexane

- Detection: UV at 210-220 nm or ninhydrin staining

Quality Control and Characterization

Analytical Methods

- HPLC: C18 column, acetonitrile/water with 0.1% TFA

- Melting point: Typically 145-148°C (for pure compound)

- Elemental analysis: C₈H₁₈ClNO₂ (theoretical values: C, 49.10%; H, 9.27%; N, 7.16%)

- ¹H NMR (400 MHz, DMSO-d₆): Key signals include ethyl ester (quartet at δ 4.1-4.3 ppm, triplet at δ 1.2-1.3 ppm)

- ¹³C NMR (100 MHz, DMSO-d₆): Carbonyl carbon (δ 170-175 ppm), quaternary carbon (δ 55-60 ppm)

- IR: Characteristic bands for C=O stretching (1730-1750 cm⁻¹), N-H stretching (3300-3500 cm⁻¹)

Optimization Strategies

Reaction Parameter Optimization

Research has shown that yields can be significantly improved by optimizing several key parameters:

- Lower temperatures (50-60°C) with longer reaction times often produce higher purity

- Higher temperatures (80-90°C) accelerate the reaction but may increase side products

- Optimal HCl concentration: 1.2-1.5 equivalents

- Excess acid can lead to degradation products

- Ethanol:amino acid molar ratio of 10:1 typically provides optimal results

- Higher ratios improve conversion but complicate workup

Green Chemistry Approaches

Recent developments have focused on more environmentally friendly preparation methods:

- Microwave-assisted esterification

- Solid-phase acid catalysts

- Ionic liquid media

- Heterogeneous catalysts (ion-exchange resins)

- Enzyme-catalyzed esterification (lipases)

- Lewis acid catalysts (metal triflates)

Scale-Up Considerations

When transitioning from laboratory to production scale, several factors must be addressed:

- The esterification reaction is exothermic

- Efficient cooling systems are required

- Controlled addition rates of reagents

- HCl and other acids are corrosive

- Glass-lined or specialized alloy reactors are recommended

- PTFE or similar inert materials for seals and gaskets

- Proper ventilation for HCl fumes

- Pressure relief systems

- Monitoring of reaction temperature and pressure

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-methylpentanoic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acid esters.

Scientific Research Applications

4-Amino-4-methylpentanoic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

Biology: Studied for its potential effects on biological systems and as a building block for biologically active molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-amino-4-methylpentanoic acid ethyl ester hydrochloride with key analogs:

Key Differences and Implications

Chain Length and Branching: The ethyl ester derivative of 4-amino-4-methylpentanoic acid has a five-carbon backbone, whereas 4-aminobutyric acid ethyl ester (GABA analog) has a shorter four-carbon chain. The additional carbon and methyl branch in the former may enhance lipophilicity, affecting membrane permeability in drug delivery .

Ester Group Variability :

- Replacing the methyl ester (181.66 g/mol) with an ethyl ester increases molecular weight and may alter solubility. Ethyl esters generally exhibit lower aqueous solubility but improved organic phase compatibility, influencing reaction conditions in synthetic workflows .

Functional Group Complexity: Compounds like methyl 4-(2-aminoethyl)benzoate hydrochloride incorporate aromatic rings, enabling π-π interactions in drug-receptor binding. In contrast, the 4-amino-4-methylpentanoic acid derivatives focus on aliphatic reactivity, favoring applications in peptide backbone modifications .

Biological Activity: The biphenyl-substituted analog () demonstrates targeted bioactivity due to its bulky aromatic group, whereas the simpler 4-amino-4-methylpentanoic acid esters are more versatile intermediates with broader synthetic utility .

Biological Activity

4-Amino-4-methylpentanoic acid ethyl ester hydrochloride, with the molecular formula CHClNO and a molecular weight of 195.69 g/mol, is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

The compound is synthesized through the esterification of 4-amino-4-methylpentanoic acid with ethanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, yielding the ethyl ester hydrochloride as a product. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological properties.

The biological activity of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride is largely attributed to its interaction with specific molecular targets and pathways. It acts as a precursor for biologically active molecules, influencing various biochemical pathways. The exact mechanisms depend on the context of its application but may involve modulation of enzyme activity or receptor interactions.

Neuroprotective Effects

Studies have suggested that compounds within the same class as 4-amino-4-methylpentanoic acid may exhibit neuroprotective effects. These effects are often linked to their ability to modulate neurotransmitter systems or provide antioxidant benefits .

Antioxidant Activity

The antioxidant potential of related compounds has been documented, indicating that they may scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with various diseases .

Research Findings and Case Studies

Comparison with Similar Compounds

The biological activity of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride can be compared with other derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Amino-4-methylpentanoic acid | Parent compound without ester group | Limited solubility; moderate biological activity |

| 4-Amino-4-methylpentanoic acid methyl ester | Methyl group instead of ethyl | Enhanced solubility; potential neuroprotective effects |

| Ethyl ester without hydrochloride | Variants lacking hydrochloride group | Variable reactivity; applications in organic synthesis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves esterification of the parent acid with ethanol under acidic catalysis. For example, anhydrous ethanol and acetyl chloride are used under reflux (40°C) with inert gas protection to minimize side reactions . Purification via recrystallization or vacuum filtration ensures high yield and purity. Key factors include reaction time, temperature control, and stoichiometric ratios of reactants. Acid catalysts (e.g., HCl) enhance esterification efficiency, while moisture exclusion prevents hydrolysis .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is standard for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the ethyl ester and amino-methyl groups. Mass spectrometry (MS) validates molecular weight (e.g., ~381.4 g/mol for related analogs) . Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent degradation . Handling requires inert conditions (argon/glovebox) to avoid moisture absorption. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work under fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) analyze binding affinities to target proteins. For example, the amino group forms hydrogen bonds with enzymatic active sites, while the ester moiety influences lipophilicity and membrane permeability . Density functional theory (DFT) calculations predict electronic properties affecting reactivity . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors like ester hydrolysis in vivo. To address this:

- Conduct metabolite profiling (e.g., LC-MS) to identify hydrolysis products .

- Compare in vitro assays (cell-free systems) with ex vivo models (e.g., liver microsomes) to assess metabolic stability .

- Adjust dosing regimens in animal studies to account for rapid clearance .

Q. How can researchers design comparative studies with structural analogs to elucidate structure-activity relationships (SAR)?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in substituents (e.g., methylthio vs. phosphono groups) .

- Step 2 : Use standardized assays (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) to quantify biological effects .

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .

Q. What critical considerations apply to enantioselective synthesis of this compound?

- Methodological Answer : Chiral resolution requires:

- Use of enantiopure starting materials (e.g., L-amino acids) or chiral catalysts (e.g., BINAP-ruthenium complexes) .

- Analytical chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to monitor enantiomeric excess (ee) .

- Dynamic kinetic resolution (DKR) techniques to enhance yield of the desired stereoisomer .

Key Research Findings

- Synthetic Efficiency : Prolonged reaction times (>12 hrs) under reflux improve yields by 15-20% but risk thermal degradation .

- Biological Activity : Ester derivatives exhibit enhanced bioavailability compared to free acids due to improved membrane permeability .

- Computational Insights : Docking studies predict strong binding to neuraminidase-like enzymes, suggesting antiviral potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.